molecular formula C18H12INO3 B12712615 4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione CAS No. 88556-42-7

4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione

Cat. No.: B12712615
CAS No.: 88556-42-7
M. Wt: 417.2 g/mol
InChI Key: CMYSSLRYZBQULP-UHFFFAOYSA-N
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Description

4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione is an organic compound characterized by the presence of an imine group, an iodine-substituted phenyl ring, and a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the condensation of 4-iodoaniline with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form a Schiff base. This intermediate is then subjected to further reactions to introduce the furanone moiety. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione is unique due to its combination of an imine group, an iodine-substituted phenyl ring, and a furanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

88556-42-7

Molecular Formula

C18H12INO3

Molecular Weight

417.2 g/mol

IUPAC Name

4-[N-(4-iodophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione

InChI

InChI=1S/C18H12INO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

CMYSSLRYZBQULP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)I)C2=C(OC(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

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